molecular formula C6H10N4O B1526807 1-(2-Azidoethyl)pyrrolidin-2-one CAS No. 1247592-02-4

1-(2-Azidoethyl)pyrrolidin-2-one

Cat. No.: B1526807
CAS No.: 1247592-02-4
M. Wt: 154.17 g/mol
InChI Key: KVQUZOAPFHVUFZ-UHFFFAOYSA-N
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Description

1-(2-Azidoethyl)pyrrolidin-2-one is a pyrrolidinone derivative characterized by an azidoethyl group (-CH₂CH₂N₃) attached to the nitrogen atom of the pyrrolidin-2-one ring. Its molecular formula is C₆H₁₀N₄O, with a molecular weight of 154.17 g/mol. The azide functional group confers unique reactivity, particularly in click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition), making it valuable in bioconjugation, polymer synthesis, and pharmaceutical probe development.

Properties

IUPAC Name

1-(2-azidoethyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O/c7-9-8-3-5-10-4-1-2-6(10)11/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVQUZOAPFHVUFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

α-Alkylation of Pyrrolidin-2-one Esters with 2-Azidoethyl Triflates

A prominent method involves the α-alkylation of pyrrolidin-2-one esters using 2-azidoethyl trifluoromethanesulfonate (2-azidoethyl triflate) as the alkylating agent. This approach was detailed in a recent study focusing on the synthesis of 3-substituted pyrrolidin-2-ones and piperidin-2-ones.

  • Procedure:

    • The ester of pyrrolidin-2-one is reacted with 2-azidoethyl triflate under conditions promoting α-alkylation.
    • The resulting azido ester intermediate is then subjected to azide reduction and ring closure to yield the target lactam.
  • Reduction and Ring Closure:

    • Azide reduction is achieved either in batch or continuous flow hydrogenation.
    • Continuous flow reduction uses a H-Cube® Mini Plus reactor with Pd/C catalyst and electrochemically generated hydrogen.
    • The crude azido ester dissolved in methanol (0.25 M) is pumped through the catalyst cartridge at 0.5 mL/min.
    • Complete conversion to the amine intermediate is confirmed by TLC and LC-MS.
    • Subsequent heating induces ring closure to form the lactam.
  • Yields and Efficiency:

    • Both batch and flow protocols provide comparable yields.
    • This method offers a streamlined synthesis with good control over reaction parameters and scalability.
Step Conditions Outcome/Yield
α-Alkylation Ester + 2-azidoethyl triflate Azido ester intermediate
Azide reduction (batch) Pd/C, H2, MeOH, room temp Complete conversion to amine
Azide reduction (flow) H-Cube® Mini Plus, Pd/C, 0.5 mL/min flow Complete conversion, scalable
Ring closure Heating Formation of 1-(2-Azidoethyl)pyrrolidin-2-one

This method is documented in detail in Arkivoc 2024 (1) 202412235 by Brunotte et al.

Halogenation and Nucleophilic Substitution Route (Patent Method)

Another industrially relevant approach involves multi-step synthesis starting from pyrrolidone derivatives, as described in Korean patent KR101325589B1.

  • Key Steps:

    • Reduction of Pyrrolidone: Pyrrolidone is first reduced with sodium borohydride to yield hydroxypyrrolidine.
    • Halogenation: The hydroxypyrrolidine is halogenated at low temperature (0 °C to −20 °C) to form a halide intermediate.
    • Nucleophilic Substitution: The halide is reacted with an alkoxide or other nucleophiles to introduce the 2-azidoethyl group.
    • Nitroalkylation and Reduction: Nitroethane is used to form a nitroethylidene intermediate, which is then reduced via hydrogenation using palladium catalysts to yield the aminoethyl derivative.
    • Final Azide Introduction: The aminoethyl group can be converted to the azidoethyl group through azidation reactions.
  • Advantages:

    • This method is designed for industrial scalability, emphasizing cost-effectiveness and yield optimization.
    • The process avoids cumbersome purification steps by using crystallization and phase separations.
  • Challenges:

    • The overall yield reported is moderate (around 15% in some cases).
    • Purity and side reactions require careful control.
Step Reagents/Conditions Notes
Reduction Sodium borohydride, 0–50 °C Quantitative conversion
Halogenation Halogenating agent, 0 to −20 °C Formation of halide intermediate
Nucleophilic substitution Alkoxide, nitroethane Formation of nitroethylidene
Reduction Pd catalyst, H2 Conversion to aminoethyl derivative
Azidation Azide source (e.g., NaN3) Formation of azidoethyl group

This method is described in detail in the Korean patent KR101325589B1.

Comparative Summary of Preparation Methods

Method Starting Material Key Reactions Advantages Limitations
α-Alkylation with 2-azidoethyl triflate Pyrrolidin-2-one ester α-Alkylation, azide reduction, ring closure High yield, scalable, flow chemistry compatible Requires triflate reagents
Halogenation and nucleophilic substitution (Patent) Pyrrolidone derivatives Reduction, halogenation, substitution, hydrogenation Industrially scalable, cost-effective Moderate yield, multi-step
Photochemical NBS method Pyrrolidinone derivatives Photochemical bromination, azidation Useful for labeling, isotope studies Not suited for bulk synthesis

Research Findings and Practical Considerations

  • The α-alkylation method with azidoethyl triflate is currently the most efficient and well-documented synthetic route, providing a clean conversion to the target compound with good yields and amenable to continuous flow processing for industrial application.
  • The patent method offers a viable industrial alternative but involves more steps and lower overall yield, requiring optimization for purity and scalability.
  • Photochemical approaches remain niche and are mostly used for specialized research purposes.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Azidoethyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, to form corresponding substituted derivatives.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions:

    Substitution: Sodium hydride, potassium carbonate, anhydrous solvents.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Cycloaddition: Copper(I) catalysts, organic solvents like dimethyl sulfoxide.

Major Products:

    Substitution: Various substituted pyrrolidin-2-one derivatives.

    Reduction: 1-(2-Aminoethyl)pyrrolidin-2-one.

    Cycloaddition: 1-(2-Triazolylethyl)pyrrolidin-2-one.

Scientific Research Applications

1-(2-Azidoethyl)pyrrolidin-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Employed in bioconjugation techniques, such as click chemistry, to label biomolecules.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty polymers and materials with unique properties.

Mechanism of Action

1-(2-Azidoethyl)pyrrolidin-2-one can be compared with other azido-substituted compounds and pyrrolidinone derivatives:

    1-(2-Azidoethyl)pyrrolidine: Lacks the carbonyl group, leading to different reactivity and applications.

    2-Azidoethylamine: Simpler structure, used primarily in basic organic synthesis.

    N-Azidoethylpyrrolidinone: Similar structure but with variations in substitution patterns, affecting its chemical behavior and applications.

Uniqueness: this compound is unique due to the combination of the azido group and the pyrrolidinone ring, which imparts distinct reactivity and versatility in synthetic applications.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and functional group impacts among 1-(2-Azidoethyl)pyrrolidin-2-one and analogous compounds:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reactivity/Applications
This compound Azidoethyl C₆H₁₀N₄O 154.17 Azide, ketone Click chemistry, bioconjugation
1-(2-Chloroethyl)pyrrolidin-2-one Chloroethyl C₆H₁₀ClNO 147.60 Chloride, ketone Nucleophilic substitution reactions
1-(2-Aminophenyl)pyrrolidin-2-one Aminophenyl C₁₀H₁₂N₂O 176.22 Aromatic amine, ketone Medicinal chemistry, drug intermediates
1-[2-(Furan-2-yl)-2-oxoethyl]pyrrolidin-2-one Furan-oxoethyl C₁₁H₁₃NO₃ 207.23 Furan, ketone Antioxidant, cell protection
1-(2-Azidoethyl)-3-methoxypyrrolidine Azidoethyl, methoxy C₇H₁₄N₄O 170.21 Azide, methoxy Discontinued; limited applications

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-(2-Azidoethyl)pyrrolidin-2-one, and what methodologies are commonly employed?

  • Methodology : A two-step synthesis is often used:

Precursor preparation : Start with 1-(2-Bromoethyl)pyrrolidin-2-one (CAS 117018-99-2), which can undergo nucleophilic substitution with sodium azide (NaN₃) in polar aprotic solvents (e.g., DMF) at 60–80°C for 6–12 hours .

Azide introduction : Ensure strict temperature control to avoid explosive side reactions. Purify via column chromatography (silica gel, ethyl acetate/hexane) to isolate the azido product.

  • Alternative route : Adapt domino reactions using iodine catalysis (e.g., three-component reactions with γ-butyrolactam derivatives) .

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Safety protocols :

  • Avoid friction, heat, or shock due to the azide group’s explosivity. Use blast shields and small-scale reactions.
  • Store in airtight, light-resistant containers at 2–8°C, away from reducing agents or metals .
    • First aid : In case of exposure, rinse skin/eyes with water and seek immediate medical attention. Provide SDS to physicians .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

  • Chromatography : Reverse-phase HPLC with ammonium acetate buffer (pH 6.5) and UV detection at 210–254 nm .
  • Spectroscopy :

  • ¹H/¹³C NMR : Confirm azide integration (δ ~3.5 ppm for -CH₂-N₃) and pyrrolidinone carbonyl (δ ~175 ppm) .
  • IR : Detect azide stretch (~2100 cm⁻¹) and lactam carbonyl (~1680 cm⁻¹) .
    • Reference standards : Compare against pharmacopeial impurities (e.g., 2-pyrrolidone derivatives) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize azide-related byproducts during synthesis?

  • Parameter tuning :

  • Solvent : Use DMF or acetonitrile to enhance NaN₃ solubility while avoiding protic solvents that promote hydrolysis.
  • Catalyst : Phase-transfer catalysts (e.g., TBAB) improve reaction efficiency at lower temperatures (40–50°C) .
    • Byproduct analysis : Monitor intermediates via LC-MS to detect azide dimerization or decomposition .

Q. What strategies resolve contradictions in reported bioactivity data for azidoalkyl-pyrrolidinone derivatives?

  • Structural analogs : Compare this compound with fluorophenyl (e.g., 3-amino-1-(4-fluorophenyl)pyrrolidin-2-one) or benzodiazepine hybrids to isolate substituent effects .
  • Assay validation : Use orthogonal assays (e.g., cell viability vs. target-binding studies) to confirm mechanism-specific activity .

Q. How can computational chemistry predict the reactivity and stability of this compound?

  • DFT calculations : Model transition states for azide cycloaddition (click chemistry) to predict regioselectivity with alkynes .
  • Stability simulations : Assess thermal decomposition risks using molecular dynamics under varying pH and temperature .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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